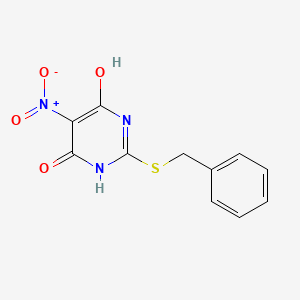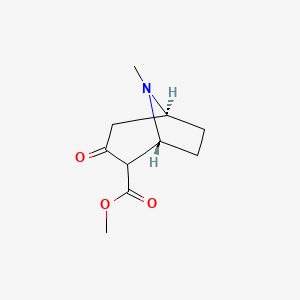
(3-bromopropane-1,1-diyl)dicyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromopropane-1,1-diyl)dicyclopropane is an organic compound characterized by the presence of a bromine atom attached to a propane chain, which is further connected to two cyclopropane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromopropane-1,1-diyl)dicyclopropane typically involves the reaction of 1,3-dibromopropane with cyclopropane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction of the bromine atom can lead to the formation of propane derivatives.
Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, amines, or thiols, to form different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Propane derivatives.
Substitution: Functionalized derivatives with various substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
(3-Bromopropane-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-bromopropane-1,1-diyl)dicyclopropane involves its interaction with molecular targets through various chemical reactions. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclopropane rings provide structural rigidity and influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1,3-Dibromopropane: A precursor used in the synthesis of (3-bromopropane-1,1-diyl)dicyclopropane.
Cyclopropane: A simple cycloalkane that forms the basis of the cyclopropane rings in the compound.
1-Bromopropane: A related compound with a single bromine atom attached to a propane chain.
Uniqueness: this compound is unique due to its dual cyclopropane rings and the presence of a bromine atom, which confer distinct chemical properties and reactivity. This structural feature sets it apart from other similar compounds and makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15Br |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
(3-bromo-1-cyclopropylpropyl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c10-6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2 |
Clave InChI |
NRCBWPGLKSHPQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CCBr)C2CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide](/img/structure/B8380726.png)



![2-[(4-Fluorophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8380740.png)



